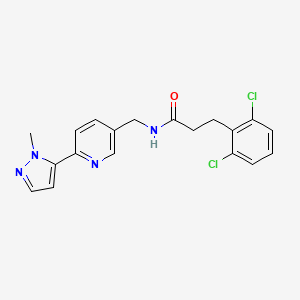
3-(2,6-dichlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-dichlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H18Cl2N4O and its molecular weight is 389.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2,6-dichlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide (CAS No. 2188202-95-9) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20Cl2N4, with a molecular weight of 389.3 g/mol. It features a dichlorophenyl moiety and a pyrazole-pyridine hybrid structure, which are known to influence its biological activity significantly.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting various signaling pathways involved in tumor growth and metastasis. For instance, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro. A study demonstrated that certain pyrazole derivatives inhibited the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, leading to decreased cell viability and increased apoptosis rates .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that a related pyrazole compound exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may also possess similar anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been well-documented. In vitro studies have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation.
- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways that regulate cell growth and immune responses.
- Genetic Regulation : Some studies suggest that pyrazole compounds can modulate gene expression related to inflammation and cancer progression by influencing transcription factors like NF-kB .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1 : A compound structurally related to this compound was tested against various cancer cell lines, showing significant inhibition of proliferation at low micromolar concentrations.
- Case Study 2 : Another study evaluated the anti-inflammatory effects in a murine model of arthritis, where treatment with a pyrazole derivative resulted in reduced swelling and joint damage compared to untreated controls.
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O/c1-25-18(9-10-24-25)17-7-5-13(11-22-17)12-23-19(26)8-6-14-15(20)3-2-4-16(14)21/h2-5,7,9-11H,6,8,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCYAMSJPLINKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













